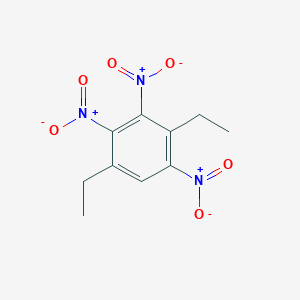

1,4-Diethyl-2,3,5-trinitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Diethyl-2,3,5-trinitrobenzene (DETN) is an organic compound that is widely used in scientific research, particularly in the field of organic synthesis. It is a highly explosive compound, and as such, it is used in the manufacture of explosives, propellants, and other military-grade materials. In addition, DETN is used in the synthesis of various compounds, such as diazo compounds, nitroso compounds, and nitro compounds, as well as in the production of pharmaceuticals and other chemicals.

Applications De Recherche Scientifique

Covalent Organic Frameworks

Research into covalent organic frameworks (COFs) demonstrates the potential of using substituted benzenes in creating highly crystalline, stable, and porous materials for gas storage and separation applications. For example, the synthesis of COFs using hydrazone linkages shows promise in expanding the scope of porous materials (Uribe-Romo et al., 2011).

Nucleophilic Aromatic Addition

The study of the condensation of carbanions with 1,3,5-trinitrobenzene reveals a new type of bicyclic anion formation. This research highlights the reactivity of trinitrobenzene derivatives towards ketonic compounds, providing insights into the synthesis of novel organic compounds (Foreman et al., 1969).

Molecular Dynamics and Structure

Investigations into the dynamics of ethyl groups in ethylbenzenes using solid-state proton spin relaxation techniques offer insights into the molecular structure and reorientation barriers of substituted benzenes. Such studies are crucial for understanding the physical properties of organic compounds (Beckmann et al., 1991).

Supramolecular Templates

Research on 1,3,5-triethylbenzenes as supramolecular templates demonstrates the importance of steric effects in organizing molecular-recognition elements. This work provides a basis for designing more effective supramolecular hosts and improving target binding affinities (Wang & Hof, 2012).

Aromatic Transalkylation

The study of the ZSM-5-catalyzed transalkylation of ethylbenzene highlights the catalytic processes involved in the production of benzene and diethylbenzenes. This research is relevant for the petrochemical industry, focusing on the optimization of catalytic reactions (Santilli, 1986).

Propriétés

IUPAC Name |

1,4-diethyl-2,3,5-trinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-3-6-5-8(11(14)15)7(4-2)10(13(18)19)9(6)12(16)17/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMATHOIISNIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])CC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)

![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)

![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)

![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)

![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)